Lobetyol
Overview
Description
Lobetyol is a natural compound that can be isolated from Lobelia chinensis. It exhibits DPPH radical scavenging activity and shows significant antioxidant activity .
Synthesis Analysis
This compound and Lobetyolin have shown activities against several types of cancer, notably gastric cancer . In a study aimed at synthesizing lobelane analogs as therapeutic agents, replacement of the phenyl groups of lobelane with quinolyl groups resulted in a water-soluble analog called quinlobelane nine that possessed stronger VMAT2 inhibition .Molecular Structure Analysis
This compound has a molecular formula of C14H18O3 . It is the aglycone of both glycosides Lobetyolin and Lobetyolinin, which are the mono- and bis-glucosylated forms of the polyacetylenic compound this compound .Chemical Reactions Analysis
This compound demonstrated an IC 50 of 71.47 ± 4.29 µg/ml at 48 h. Further, in MKN45 cells, an increasing dose of this compound ranging from 0, 50, and 75 µg/ml, to 110 µg/ml led to an increase in apoptotic population by 5.5%, 13.74%, 27.32%–31.57%, respectively .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 468.3±45.0 °C at 760 mmHg, and a flash point of 226.6±23.3 °C . It also has a molar refractivity of 67.6±0.3 cm3, a polar surface area of 61 Å2, and a molar volume of 206.7±3.0 cm3 .Scientific Research Applications
Lobetyol in Cancer Research
Anti-Carcinoma Effects in MKN45 Cells : this compound has been shown to induce apoptosis and cell cycle arrest in MKN45 cells, a type of gastric cancer cell, in both in vitro and in vivo studies. This process is mediated by the MAPK signaling pathways, highlighting its potential as an anti-tumor agent (Shen et al., 2016).
Anticancer Properties of Lobetyolin and this compound : Studies have found that this compound and its related compounds like Lobetyolin have shown activities against several types of cancer, particularly gastric cancer. These compounds have been seen to down-regulate glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition (Bailly, 2020).
Influence on Pharmaceutically Important Characteristics : this compound, along with other compounds like lobetyolin and lobetyolinin, has been studied for its pharmaceutical importance, especially in relation to Lobelia inflata L. These compounds have shown potential in improving the pharmaceutical characteristics of this species (Máthé et al., 2009).
Apoptosis of Human Lung Adenocarcinoma Cells : Codonopsis lanceolata, which contains this compound, has been used for treating lung cancer and inflammation. This compound has been identified as a key compound inducing apoptosis in lung cancer cells, acting through pathways like Ras/PI3K/AKT (Wang et al., 2022).
This compound in Other Scientific Applications
Effects on Mucin Production and Secretion : this compound has been studied for its effects on MUC5AC mucin secretion, production, and gene expression in airway epithelial cells, highlighting its potential in respiratory health (Yoon et al., 2014).
Chemical Fingerprinting : this compound has been included in chemical fingerprinting studies for quality assessment of medicinal plants like Codonopsis pilosula (Kim et al., 2014).
Mechanism of Action
Target of Action
Lobetyol, also known as 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol, is a natural compound that can be isolated from Lobelia chinensis . The primary targets of this compound are MKN45 cells , which are human gastric cancer cells.
Mode of Action
This compound interacts with its targets, the MKN45 cells, by inducing apoptosis and cell cycle arrest . Apoptosis is a form of programmed cell death, which is a crucial process in maintaining the health of an organism by eliminating old, unnecessary, or unhealthy cells. Cell cycle arrest is a halt in the cell cycle, which can prevent the cells from dividing and proliferating.
Biochemical Pathways
Given its anti-viral, anti-inflammatory, and anti-tumor activity , it can be inferred that this compound likely affects pathways related to cell proliferation, inflammation, and viral replication.
Result of Action
As a result of its action, this compound induces apoptosis and cell cycle arrest in MKN45 cells . This leads to the death of these cells and prevents their proliferation, thereby exhibiting anti-tumor activity .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Lobetyol interacts with several biomolecules, contributing to its biochemical activity. It has shown activities against several types of cancer, notably gastric cancer . The molecular basis of its activity involves a down-regulation of glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce cell apoptosis in gastric cancer cells . This compound influences cell function by downregulating the expression levels of the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2), contributing to drug-induced apoptosis and tumor growth inhibition .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It downregulates glutamine metabolism, which contributes to drug-induced apoptosis and tumor growth inhibition . It also reduces both mRNA and protein expression of the amino acid transporter ASCT2 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to inhibit the gene expression of MUC5AC mucin induced by PMA
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to downregulate glutamine metabolism . It also reduces the expression levels of the amino acid transporter ASCT2, which is involved in the transport of glutamine .
properties
IUPAC Name |
tetradeca-4,12-dien-8,10-diyne-1,6,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-3-4-5-7-10-13(16)14(17)11-8-6-9-12-15/h2-3,8,11,13-17H,6,9,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOQCMNXJZJWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC(C(C=CCCCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327355 | |
Record name | 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136171-87-4 | |
Record name | Lobetyol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136171-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,12-Tetradecadiene-8,10-diyne-1,6,7-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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